N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a chemical compound characterized by its unique structure featuring an oxadiazole ring. It is gaining attention for its potential applications in medicinal chemistry and materials science. The compound's molecular formula is , and it has a molecular weight of approximately 155.17 g/mol.
The compound can be synthesized through various methods, primarily involving the cyclization of specific precursors. Although detailed industrial production methods are not widely documented, laboratory-scale synthesis techniques have been explored in scientific literature.
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine belongs to the class of oxadiazole derivatives, which are five-membered heterocycles containing nitrogen and oxygen atoms. These compounds are often studied for their biological activities and potential therapeutic applications.
The synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine typically involves the following methods:
The synthesis typically requires controlled temperatures and specific reaction times to optimize yield and purity. For instance, heating above 100 °C is often necessary for the cyclodehydration step, while microwave-assisted synthesis has also been explored to enhance efficiency .
The molecular structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine features:
Key structural data include:
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
Research indicates that oxadiazoles may exhibit properties such as:
While specific physical properties such as boiling point or density for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are not extensively documented, it is known to be a liquid at room temperature and should be stored at low temperatures (e.g., -20°C) to maintain stability.
Chemical properties include:
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine has several promising applications:
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS: 588730-16-9) exemplifies systematic naming conventions for 1,2,5-oxadiazole derivatives. Its molecular formula (C5H9N3O) reflects a methanamine chain (-CH2-NH-CH3) attached to the C3 position of a 4-methyl-substituted 1,2,5-oxadiazole ring. The SMILES notation (CC1=NON=C1CNC) and InChIKey (DXORLLLAUZFWFF-UHFFFAOYSA-N) provide machine-readable descriptors of this connectivity [1] [3].
The 1,2,5-oxadiazole (furazan) core confers planarity and moderate aromaticity, with computed Nucleus-Independent Chemical Shift (NICS) values ranging from -5 to -10 ppm, indicating a delocalized π-system . Quantum mechanical calculations (B3LYP/6-311+G**) reveal bond length patterns distinct from other isomers: the N-O bond (1.38 Å) is shorter than in 1,2,4-oxadiazoles (1.42 Å), while the C-N bonds (1.30 Å) indicate greater double-bond character. The methyl substituent at C4 sterically shields the adjacent N2 position, influencing electrophilic attack regioselectivity [8].
Table 1: Structural and Electronic Properties of Key Oxadiazole Isomers
Isomer | Representative Compound | NICS(0)* (ppm) | Bond Length Range (Å) | HOMO-LUMO Gap (eV) |
---|---|---|---|---|
1,2,5-oxadiazole | N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | -8.2 | N-O: 1.38; C-N: 1.30 | 7.1 |
1,3,4-oxadiazole | 5-(Benzodioxol-5-yl)-1,3,4-oxadiazol-3-yl-methanamine | -12.5 | N-N: 1.35; C-O: 1.36 | 7.9 |
1,2,4-oxadiazole | 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-methanamine | -9.7 | N-O: 1.42; C-N: 1.28 | 7.4 |
*Nucleus-Independent Chemical Shift at ring centroid; more negative values indicate greater aromaticity [7]
1,2,5-Oxadiazoles emerged as bioisosteres for ester/carbamate groups due to metabolic stability advantages. Early applications focused on energetic materials (e.g., nitramino derivatives), exploiting their high density (1.8–2.0 g/cm³) and exothermic decomposition [8]. The 1990s witnessed therapeutic exploration, with Pleconaril (picornavirus inhibitor) demonstrating the pharmacokinetic utility of 1,2,5-oxadiazoles. Its 3-(trifluoromethyl)-1,2,5-oxadiazole moiety provided hydrolytic stability unattainable with ester bioisosteres [2].
Modern drug design leverages 1,2,5-oxadiazoles as:
Table 2: Milestones in Oxadiazole-Containing Drug Development
Era | Key Compound | Oxadiazole Type | Therapeutic Application | Impact on Design |
---|---|---|---|---|
1960s | Oxolamine | 1,2,4-oxadiazole | Cough suppressant | First clinical proof-of-concept |
1990s | Pleconaril | 1,2,5-oxadiazole | Antiviral | Validated hydrolytic stability |
2000s | Ataluren | 1,2,4-oxadiazole | Muscular dystrophy | Read-through of nonsense mutations |
2020s | GPR88 agonists | 1,3,4-oxadiazole | CNS disorders | Bioisosteric replacement for amides [9] |
Positional isomerism critically influences oxadiazole bioactivity profiles through three mechanisms:
Electronic Modulation
Metabolic Stability
Supramolecular Interactions
Table 3: Structure-Activity Relationships of Oxadiazole Isomers in Lead Optimization
Biological Target | 1,2,5-Oxadiazole Derivatives | 1,2,4-Oxadiazole Derivatives | Activity Differential |
---|---|---|---|
Glutamate receptors | Quisqualic acid analogs | N/A | 10-fold higher affinity for mGluRII [2] |
GPR88 agonists | Inactive at 10 µM | EC50 = 59 nM (compound 84) | Exclusive activity for 1,2,4-isomers [9] |
PTP1B inhibitors | Phidianidine B (IC50 = 1.7 µM) | Synthetic benzodioxolyl analogs (IC50 > 10 µM) | Natural 1,2,5-oxadiazoles preferred |
Concluding RemarksN-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine exemplifies targeted exploitation of 1,2,5-oxadiazole electronics and stability. Its structural uniqueness—stemming from the electron-deficient ring and N-methylmethanamine vector—positions it as a versatile intermediate for anticancer and antiviral agents. Contemporary design increasingly leverages quantum mechanical predictions (e.g., NICS, HOMO-LUMO gaps) to navigate isomer-specific bioactivity landscapes [8]. The ongoing synthesis of novel analogs (e.g., Vulcanchem’s benzodioxolyl derivatives [7]) will further elucidate this pharmacophore’s potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7